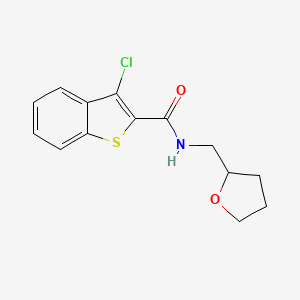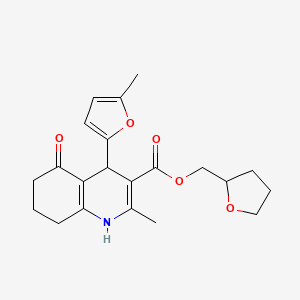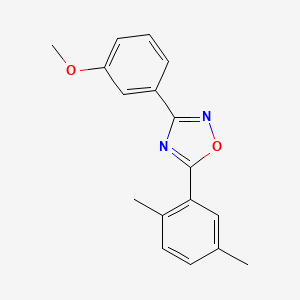![molecular formula C14H13ClN2OS B5211941 N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5211941.png)
N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea, also known as CMU, is a chemical compound that has been widely studied for its potential applications in scientific research. CMU belongs to the class of urea derivatives and has been shown to have a variety of biochemical and physiological effects. In We will also discuss the scientific research applications of CMU and list future directions for research.
作用机制
The mechanism of action of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea is complex and not fully understood. However, it is known to modulate the activity of sigma-1 receptors, which are believed to play a role in regulating cellular signaling pathways and modulating neurotransmitter release. By binding to sigma-1 receptors, this compound can alter the activity of these pathways and affect cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a sigma-1 receptor ligand, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to affect the release of neurotransmitters, including dopamine and serotonin.
实验室实验的优点和局限性
One of the primary advantages of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea for lab experiments is its high affinity for sigma-1 receptors. This makes it a valuable tool for studying the role of these receptors in disease states. Additionally, this compound has been shown to be relatively stable and easy to work with in laboratory settings. However, there are also limitations to the use of this compound in research. For example, its mechanism of action is not fully understood, making it difficult to interpret results. Additionally, this compound has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea. One area of interest is its potential as a therapeutic agent for neurological disorders. Because of its activity as a sigma-1 receptor ligand, this compound has been shown to have potential for treating Alzheimer's disease, Parkinson's disease, and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, there is potential for the development of new derivatives of this compound that may have improved therapeutic properties or reduced toxicity.
合成方法
The synthesis of N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea involves the reaction of 4-chloroaniline and 2-(methylthio)aniline with phosgene in the presence of a base. The resulting product is then treated with ammonium hydroxide to yield this compound. This method has been well-established in the literature and has been used to produce this compound in large quantities for research purposes.
科学研究应用
N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of this compound is its use as a sigma-1 receptor ligand. Sigma-1 receptors are a type of protein found in the central nervous system and have been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. This compound has been shown to bind to sigma-1 receptors with high affinity, making it a valuable tool for studying the role of these receptors in disease states.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-19-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGAOUVCBSRDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5211879.png)

![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5211892.png)

![N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide](/img/structure/B5211911.png)
![5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5211914.png)
methanone](/img/structure/B5211923.png)

![methyl (3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5211932.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B5211936.png)

![4-ethoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5211961.png)
![N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5211965.png)

